Product packaging for S-(2-Carboxypropyl)cysteine(Cat. No.:CAS No. 6852-42-2)

S-(2-Carboxypropyl)cysteine

Cat. No.: B1197785
CAS No.: 6852-42-2
M. Wt: 207.25 g/mol
InChI Key: QSPWUNSFUXUUDG-AKGZTFGVSA-N
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Description

Contextualizing S-(2-Carboxypropyl)cysteine within Sulfur Amino Acid Metabolism

This compound holds a specific position within the broader context of sulfur amino acid metabolism. Its formation is notably linked to the catabolism of the branched-chain amino acid, valine. spandidos-publications.comnih.gov A key intermediate in this pathway, methacrylyl-CoA, can conjugate with cysteine to form SCPC. spandidos-publications.comnih.govresearchgate.net

Two potential biosynthetic pathways for SCPC have been described:

Glutathione-dependent pathway: Methacrylic acid, produced from valine, reacts with the tripeptide glutathione (B108866) to form S-(2-carboxypropyl)glutathione. spandidos-publications.comnih.gov Subsequent elimination of glycine (B1666218) and then glutamic acid yields this compound. spandidos-publications.comnih.gov

Glutathione-independent pathway: This route involves the direct generation of SCPC from the reaction of cysteine and methacrylic acid. spandidos-publications.comnih.gov

Furthermore, SCPC is a known metabolite in certain plants, particularly in the Allium genus, such as garlic. spandidos-publications.com In these organisms, it can serve as a precursor to S-allyl cysteine through processes of decarboxylation and oxidation. spandidos-publications.comnih.gov In humans, the compound can be detected in urine following exposure to acrylamide (B121943) or after consuming certain legumes, where it is found naturally. nih.goviucr.org Its presence has also been noted in patients with specific inborn errors of metabolism, such as short-chain enoyl-CoA hydratase (ECHS1) deficiency, where it accumulates due to disruptions in the valine catabolic pathway. researchgate.netresearchgate.net

Historical Discoveries and Early Research Trajectories

Early research identified this compound in diverse biological contexts. In 1962, studies on the components of garlic reported the presence of S-(2-carboxypropyl)glutathione and this compound. spandidos-publications.com Later, in 1981, sensitive mass spectrometric methods were used to identify SCPC, along with S-(2-carboxypropyl)cysteamine, in the urine of an infant with significant physical malformations and metabolic abnormalities. nih.gov Research published in 1991 also detected SCPC in the urine of patients with cystathioninuria, another metabolic disorder. iucr.org These initial findings established SCPC as a metabolite relevant to both plant biochemistry and human metabolic disorders.

Classification and Structural Analogues of this compound

This compound can be classified as a sulfur-containing amino acid derivative. cymitquimica.com Its structure invites comparison with several related compounds, which helps to clarify its biochemical role and properties.

Mercapturic acids are N-acetylated cysteine conjugates that represent a final step in the detoxification and excretion of a wide range of xenobiotics and reactive electrophiles. spandidos-publications.comacs.org The metabolic pathway typically involves conjugation of the harmful substance with glutathione, followed by enzymatic cleavage to a cysteine conjugate, and finally, N-acetylation by a cysteine-S-conjugate N-acetyltransferase to form the water-soluble mercapturic acid, which is then excreted in urine. spandidos-publications.com

The direct metabolic derivative of this compound is N-Acetyl-S-(2-carboxypropyl)cysteine (NACPC), which is itself a mercapturic acid. mdpi.comresearchgate.net This compound is formed via the N-acetylation of SCPC and is considered a biomarker for the intake of Allium vegetables like garlic and onions. mdpi.comresearchgate.net

This compound is a structural homolog of the well-known mucolytic drug S-Carboxymethyl-L-cysteine (Carbocisteine). nih.govresearchgate.net Both molecules share the same L-cysteine backbone, but differ in the alkyl acid side chain attached to the sulfur atom.

FeatureThis compoundS-Carboxymethyl-L-cysteine (Carbocisteine)
Core Structure L-CysteineL-Cysteine
Sulfur Side Chain Carboxypropyl group (-CH(CH₃)-COOH)Carboxymethyl group (-CH₂-COOH)
Structural Relationship HomologHomolog
Conformational Similarity High similarity in the cysteine portion, including an intramolecular hydrogen bond between the sulfur atom and the protonated α-amino group. nih.govHigh similarity in the cysteine portion. nih.gov

This structural similarity leads to comparable activities in some biological assays, with studies showing both compounds can act as antioxidants. nih.govresearchgate.net

This compound is often detected alongside S-(2-Carboxypropyl)cysteamine (SCPCM) in certain metabolic disorders, as both can originate from the same precursor, methacrylyl-CoA. nih.govresearchgate.net However, they are distinct molecules based on the amine conjugate.

AttributeThis compound (SCPC)S-(2-Carboxypropyl)cysteamine (SCPCM)
Origin of Sulfur Moiety Conjugation with Cysteine nih.govConjugation with Cysteamine (B1669678) (decarboxylated cysteine) nih.gov
Key Structural Difference Contains a carboxyl group on the α-carbon of the cysteine residue. nih.govLacks the α-carboxyl group; has an aminoethyl group instead of an amino acid. nih.govhmdb.ca
Chemical Formula C₇H₁₃NO₄S nih.govC₆H₁₃NO₂S nih.gov

The fundamental difference lies in the core structure that binds to the S-(2-carboxypropyl) group: SCPC is a cysteine conjugate, while SCPCM is a cysteamine conjugate. nih.gov

The primary and most studied derivative of this compound is its N-acetylated form, N-Acetyl-S-(2-carboxypropyl)cysteine (NACPC). mdpi.com This compound is a metabolite of SCPC, formed through the action of N-acetyltransferase enzymes in the liver and kidney. mdpi.comresearchgate.net

Key Research Findings on N-Acetyl-S-(2-carboxypropyl)cysteine:

Formation: It is formed from this compound via an N-acetylation reaction. mdpi.com SCPC itself can be formed from the hydrolysis of larger precursors like γ-glutamyl-S-(2-carboxypropyl)-L-cysteine-glycine found in foods like black garlic. mdpi.com

Metabolic Marker: Elevated urinary excretion of NACPC is observed after the ingestion of garlic and onions, making it a potential biomarker for the consumption of Allium vegetables. mdpi.comresearchgate.net

Diagnostic Relevance: Markedly high levels of NACPC in urine are considered an important diagnostic marker for both mild and severe forms of ECHS1 deficiency, an inborn error of valine metabolism. researchgate.netbmj.com Its inclusion in metabolic screening protocols has been suggested for more accurate diagnosis. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4S B1197785 S-(2-Carboxypropyl)cysteine CAS No. 6852-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPWUNSFUXUUDG-AKGZTFGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CSCC(C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CSC[C@@H](C(=O)O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10988188
Record name S-(2-Carboxypropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6852-42-2
Record name S-(2-Carboxypropyl)cysteine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(2-Carboxypropyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10988188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Metabolic Pathways of S 2 Carboxypropyl Cysteine

De Novo Synthesis Pathways

The de novo synthesis of S-(2-Carboxypropyl)cysteine is intricately linked to primary metabolic pathways.

A primary route for the biosynthesis of the carboxypropyl side chain of this compound is through the catabolism of the branched-chain amino acid, valine. oup.com During valine degradation, an intermediate known as methacrylyl-CoA is formed. oup.com This reactive thioester is a key precursor that can be diverted from the main catabolic pathway to form various conjugates. Studies using radiolabeled valine have demonstrated the incorporation of the label into the carboxypropyl group of both S-(2-carboxypropyl)glutathione and this compound in garlic, confirming the origin of this side chain from valine. oup.comjst.go.jpnih.govspandidos-publications.com In certain metabolic disorders, such as deficiencies in the enzymes short-chain enoyl-CoA hydratase (ECHS1) or 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), the accumulation of methacrylyl-CoA leads to an increased formation and excretion of this compound and related metabolites. researchgate.netoup.com

Another proposed pathway for the formation of this compound involves the direct conjugation of the amino acid cysteine with methacrylic acid. spandidos-publications.comnih.gov Methacrylic acid can be formed from methacrylyl-CoA. nih.govspandidos-publications.com This pathway suggests a direct reaction where the sulfhydryl group of cysteine attacks the double bond of methacrylic acid, forming the characteristic C-S bond of this compound. nih.gov Evidence for this pathway comes from studies where the administration of radiolabeled cysteine led to the formation of labeled this compound. nih.gov This route bypasses the involvement of glutathione (B108866). nih.govspandidos-publications.com

A significant pathway for this compound biosynthesis involves the tripeptide glutathione (γ-glutamyl-cysteinyl-glycine). nih.govspandidos-publications.comhu.edu.jo In this pathway, methacrylyl-CoA, derived from valine catabolism, conjugates with the cysteine residue of glutathione to form S-(2-carboxypropyl)glutathione. oup.comjst.go.jpnih.govspandidos-publications.com This initial conjugate then undergoes further processing to yield this compound.

The conversion of S-(2-carboxypropyl)glutathione to this compound involves the sequential removal of the glycine (B1666218) and glutamate (B1630785) residues. nih.govspandidos-publications.com The elimination of the glycine residue results in the formation of γ-glutamyl-S-(2-carboxypropyl)cysteine. nih.govscispace.com Subsequently, the removal of the γ-glutamyl group yields this compound. nih.gov This stepwise degradation of the glutathione conjugate is a common mechanism in the metabolism of xenobiotics and endogenous compounds. nih.gov

γ-Glutamyl peptides are recognized as important intermediates in the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides, the flavor precursors in Allium species, with this compound being a key precursor. oup.comscispace.com The formation of γ-glutamyl-S-(2-carboxypropyl)cysteine from S-(2-carboxypropyl)glutathione is a critical step. nih.govscispace.com This dipeptide can then be further metabolized. In the context of flavor precursor biosynthesis, γ-glutamyl peptides are thought to act as transport and storage forms of sulfur-containing amino acids. oup.comscispace.com The enzyme γ-glutamyl transpeptidase plays a crucial role in the metabolism of these peptides, catalyzing the removal of the γ-glutamyl moiety. oup.comnih.gov

Enzymatic Mechanisms and Catalytic Processes

The formation of the carbon-sulfur (C-S) bond is a key step in the biosynthesis of this compound.

The enzymatic formation of the C-S bond in S-(2-carboxypropyl)glutathione is catalyzed by glutathione S-transferases (GSTs). hu.edu.jo These enzymes facilitate the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of methacrylyl-CoA. hu.edu.jo While the specific GST isozyme responsible for this reaction in Allium species has been predicted, further characterization is needed. hu.edu.jo In the context of ergothioneine (B1671048) biosynthesis, a non-heme iron enzyme, EgtB, has been shown to catalyze an oxidative C-S bond formation, highlighting a different enzymatic strategy for creating such bonds in nature. acs.org The subsequent cleavage of the γ-glutamyl and glycyl residues from S-(2-carboxypropyl)glutathione is carried out by peptidases, such as γ-glutamyl transpeptidase and dipeptidases. oup.comnih.gov

Research Findings on this compound Biosynthesis

FindingOrganism/SystemPrecursor(s)Key Intermediate(s)Significance
Incorporation of ¹⁴C-labeled valine into the carboxypropyl groupGarlic (Allium sativum)L-ValineMethacrylyl-CoA, S-(2-Carboxypropyl)glutathioneDemonstrates the origin of the carboxypropyl side chain from valine catabolism. oup.comjst.go.jpspandidos-publications.com
Conjugation of cysteine with methacrylic acidHuman fibroblastsCysteine, Methacrylic Acid-Suggests a direct pathway for this compound formation, bypassing glutathione. nih.gov
Formation via glutathione conjugationGarlic (Allium sativum)Glutathione, Methacrylyl-CoAS-(2-Carboxypropyl)glutathione, γ-Glutamyl-S-(2-carboxypropyl)cysteineEstablishes the role of glutathione and its peptide derivatives as key intermediates. nih.govspandidos-publications.comhu.edu.jo
Accumulation in ECHS1/HIBCH deficiencyHumansMethacrylyl-CoAThis compound, N-Acetyl-S-(2-carboxypropyl)cysteineHighlights the compound as a biomarker for specific inborn errors of metabolism. researchgate.netnih.govbmj.com

Decarboxylation and Oxidation Reactions in Related Pathways

The metabolic fate of this compound (SCPC) is notably characterized by subsequent decarboxylation and oxidation reactions, particularly within the biosynthetic pathways of flavor precursors in plants of the Allium genus, such as garlic and onion. oup.com These reactions transform the initial SCPC molecule into various biologically active sulfur-containing compounds.

In these pathways, the 2-carboxypropyl side chain of SCPC undergoes an oxidative decarboxylation to form S-alk(en)yl cysteine derivatives. oup.com For instance, S-allyl cysteine is produced from S-2-carboxypropyl cysteine through a process involving both decarboxylation and oxidation of the carboxypropyl group to an allyl group. nih.gov Experimental studies using radiolabelled SCPC in onion plants have provided insights into the mechanism of this transformation. It was demonstrated that the conversion to S-propenyl cysteine sulfoxide (B87167) (PeCSO) proceeds with the loss of a tritium (B154650) atom from the C-3 position of the carboxypropyl group, while a tritium at the C-2 position is retained. oup.com This finding suggests a specific stereochemical course for the reaction and indicates that a 3-keto-S-2-carboxypropyl cysteine derivative is not an intermediate in this decarboxylation process. oup.com

The subsequent oxidation of the sulfur atom in the resulting S-alk(en)yl cysteine is a critical step, leading to the formation of S-alk(en)yl-l-cysteine sulfoxides (alliins), the well-known flavor precursors. researchgate.net This S-oxygenation is catalyzed by a class of enzymes known as flavin-containing monooxygenases (FMOs). nih.govnih.gov In garlic (Allium sativum), a specific FMO, designated AsFMO1, has been identified and characterized. nih.gov This enzyme catalyzes the S-oxygenation of S-allyl-l-cysteine to produce alliin (B105686) and is dependent on nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and flavin adenine dinucleotide (FAD). nih.govnih.gov The enzymes responsible for these oxidation reactions appear to have a broad substrate specificity, as tissues from various Allium species can convert different S-alk(en)yl cysteines to their corresponding sulfoxides. oup.com

The table below summarizes the key enzymes and reactions involved in the downstream metabolism of SCPC in related pathways.

Reaction TypeSubstrateKey Enzyme(s)Product(s)Organism/System
Oxidative Decarboxylation This compoundNot fully elucidatedS-alk(en)yl cysteineAllium species (e.g., onion)
S-Oxygenation S-allyl-l-cysteineFlavin-containing monooxygenase (e.g., AsFMO1)S-allyl-l-cysteine sulfoxide (Alliin)Allium species (e.g., garlic)

Regulation of this compound Biosynthesis

The biosynthesis of this compound is intrinsically regulated by the availability of its precursors and the activity of enzymes in related metabolic pathways. The primary substrates for its formation are L-cysteine and methacrylyl-CoA, the latter being an intermediate in the catabolism of the branched-chain amino acid, valine. oup.comresearchgate.net Consequently, the regulation of SCPC synthesis is closely linked to the metabolic flux through both the cysteine biosynthetic pathway and the valine catabolic pathway.

In mammals, the regulation of valine catabolism is a critical factor. researchgate.net Genetic defects in enzymes of this pathway, such as short-chain enoyl-CoA hydratase (ECHS1) or 3-hydroxyisobutyryl-CoA hydrolase (HIBCH), lead to the accumulation of methacrylyl-CoA. This buildup drives the increased, non-enzymatic conjugation with cysteine, resulting in elevated levels of SCPC and its derivatives, which are then excreted in the urine. researchgate.net This highlights that the rate of valine breakdown and the efficiency of its downstream enzymes are key determinants of SCPC levels in mammals.

Recent research has uncovered complex regulatory feedback loops that can influence the availability of SCPC precursors. For example, a regulatory connection exists between the valine catabolism pathway and fatty acid metabolism, involving HIBCH and pyruvate (B1213749) dehydrogenase kinase 4 (PDK4). nih.govnih.gov This crosstalk suggests that the metabolic state of the cell, particularly with respect to lipid and energy metabolism, can indirectly influence the pool of methacrylyl-CoA available for SCPC synthesis.

In plants, there is evidence for direct regulatory checkpoints in the biosynthesis of SCPC and related compounds. Studies on onion tissue cultures have shown that the inability to produce flavor compounds can be due to an inhibition of S-2-carboxypropyl cysteine formation. oup.com Supplying the cultures with SCPC or its downstream products can restore the synthesis of flavor precursors, indicating that the step of SCPC formation itself is a regulated process. oup.com

Furthermore, the cellular concentration of cysteine, the other precursor for SCPC, is tightly controlled. Cysteine is a rate-limiting precursor for the synthesis of many important molecules, and its depletion can trigger a cellular stress response, including the transcriptional upregulation of the activating transcription factor 4 (ATF4). nih.gov This suggests that cellular stress and amino acid sensing pathways can modulate the availability of cysteine, thereby influencing the rate of SCPC biosynthesis.

The table below outlines the key regulatory factors influencing the biosynthesis of this compound.

Regulatory FactorDescriptionEffect on SCPC Biosynthesis
Precursor Availability (Valine Catabolism) The concentration of methacrylyl-CoA, an intermediate of valine breakdown, directly influences the rate of its conjugation with cysteine. researchgate.netIncreased flux or enzymatic blocks in valine catabolism lead to higher levels of SCPC.
Precursor Availability (Cysteine Pool) The intracellular concentration of L-cysteine is tightly regulated and subject to amino acid stress responses. nih.govChanges in cysteine availability directly impact the potential for SCPC formation.
Enzyme Activity in Related Pathways The activity of enzymes downstream of methacrylyl-CoA in the valine catabolic pathway (e.g., ECHS1, HIBCH) determines the metabolic fate of this intermediate. Deficiencies in these enzymes lead to methacrylyl-CoA accumulation and increased SCPC synthesis.
Metabolic Crosstalk Regulatory feedback loops connect valine catabolism with other pathways, such as fatty acid metabolism via PDK4. nih.govnih.govThe overall metabolic status of the cell can indirectly modulate the precursor supply for SCPC.
Developmental/Tissue-Specific Regulation (Plants) The formation of SCPC can be inhibited in certain tissues or developmental stages, such as undifferentiated plant callus. oup.comSuggests transcriptional or allosteric regulation of the enzymes involved in SCPC synthesis in a tissue-specific manner.

Physiological and Biological Roles of S 2 Carboxypropyl Cysteine

Involvement in Normal Metabolic Function

S-(2-Carboxypropyl)cysteine is an intermediate metabolite tied to the processing of both sulfur-containing amino acids and branched-chain amino acids. Its metabolic pathway often begins with the tripeptide glutathione (B108866) and intersects with the breakdown of valine.

Role in Cysteine and Glutathione Metabolism

This compound is intrinsically linked to cysteine and glutathione metabolism, primarily as a product of conjugation. In plants like garlic (Allium sativum), a proposed biosynthetic pathway for flavor precursors involves the formation of S-(2-carboxypropyl)glutathione from the reaction of glutathione with methacrylic acid. biosynth.comspandidos-publications.com This intermediate is then processed, involving the removal of glycine (B1666218) and glutamic acid, to yield this compound. biosynth.commedchemexpress.commedchemexpress.com This compound can be further metabolized through decarboxylation and oxidation to form other sulfur-containing molecules. biosynth.commedchemexpress.com

In humans, this compound is recognized as a metabolite that can be detected in urine. pnas.orgnih.gov Its formation is a method of processing and excreting the carboxypropyl group. The initial step often involves the conjugation of a reactive metabolite with the thiol group of cysteine or the cysteine residue within glutathione. osti.gov Following its formation, this compound can be N-acetylated in the liver and kidney to form N-acetyl-S-(2-carboxypropyl)-L-cysteine (NACPC), which is then excreted. The presence of NACPC in urine is considered a biomarker of garlic consumption. nih.gov

Table 1: Metabolic Pathway of this compound
Precursor(s)Intermediate(s)ProductSubsequent Metabolite(s)Biological Context
Glutathione + Methacrylic AcidS-(2-Carboxypropyl)glutathioneThis compoundS-allyl-cysteineGarlic (Allium sativum) flavor precursor biosynthesis biosynth.commedchemexpress.commedchemexpress.com
Cysteine + Methacrylyl-CoA-This compoundN-acetyl-S-(2-carboxypropyl)cysteineHuman detoxification pathway osti.govnih.gov
γ-glutamyl-S-(2-carboxypropyl)-L-cysteine-glycineγ-glutamyl-S-(2-carboxypropyl)-L-cysteineThis compoundN-acetyl-S-(2-carboxypropyl)cysteineHuman metabolism after black garlic consumption nih.gov

Interplay with Valine Catabolism

The metabolic origin of the 2-carboxypropyl group of this compound is the branched-chain amino acid, valine. medchemexpress.com During the catabolism of valine, an intermediate called methacrylyl-CoA is formed. osti.gov Under normal conditions, methacrylyl-CoA is further processed by the enzyme short-chain enoyl-CoA hydratase (ECHS1). nih.gov

However, in certain inborn errors of metabolism, such as ECHS1 deficiency or 3-hydroxyisobutyryl-CoA hydrolase (HIBCH) deficiency, this pathway is impaired. mdpi.com This leads to the accumulation of the highly reactive metabolite methacrylyl-CoA. osti.govmdpi.com To mitigate its toxicity, the body detoxifies methacrylyl-CoA by conjugating it with thiol-containing molecules like cysteine and cysteamine (B1669678). osti.gov The conjugation with cysteine specifically produces this compound. osti.govmdpi.com Consequently, individuals with these genetic disorders excrete large amounts of this compound and its derivatives, such as N-acetyl-S-(2-carboxypropyl)cysteine, in their urine. nih.gov This makes these compounds crucial diagnostic biomarkers for these specific defects in valine catabolism. nih.gov

Table 2: this compound and Derivatives as Biomarkers in Valine Catabolism Disorders
Metabolic DisorderDefective EnzymeAccumulated PrecursorResulting Biomarker(s)Clinical Significance
ECHS1 DeficiencyShort-chain enoyl-CoA hydratase (ECHS1)Methacrylyl-CoAThis compound, N-acetyl-S-(2-carboxypropyl)cysteineDiagnostic marker for mild and severe forms of the disorder nih.gov
HIBCH Deficiency3-hydroxyisobutyryl-CoA hydrolase (HIBCH)Methacrylyl-CoAThis compound and related conjugatesDiagnostic marker for this rare Leigh-like disease mdpi.com

Cellular Interactions and Molecular Targets

While research is ongoing, studies on this compound and its close structural analogs have begun to elucidate its interactions at a cellular and molecular level, including the modulation of enzyme activity and engagement with key signaling pathways.

Modulation of Enzyme Activities

Research has shown that S-carboxyalkylcysteines can act as enzyme inhibitors. A structural analog of this compound, S-3-carboxypropyl-l-cysteine (CPC), has been identified as a specific, competitive inhibitor of cystathionine (B15957) γ-lyase (CSE), an enzyme involved in the synthesis of hydrogen sulfide (B99878) (H₂S). mdpi.comnih.govresearchgate.net CPC was found to inhibit both the cleavage of cystathionine and the synthesis of H₂S from cysteine by human CSE, with Ki values of 50 µM and 180 µM, respectively. mdpi.comnih.govresearchgate.net This inhibition is specific, as CPC does not affect other enzymes in the H₂S biogenesis pathway, such as cystathionine β-synthase. mdpi.comnih.govresearchgate.net Similarly, the homolog S-(2-carboxyethyl)-l-cysteine (β-CEC) also inhibits mammalian cystathionine γ-lyase at sub-millimolar concentrations. The disodium (B8443419) salt of N-acetyl-S-(2-carboxypropyl)-L-cysteine has been described as an analog of a human kinase inhibitor that can inhibit cyclin-dependent kinases. biosynth.com

Interaction with Molecular Targets in Biological Systems

The primary molecular interaction for the formation of this compound is the conjugation of cysteine to the reactive metabolite methacrylyl-CoA, which accumulates during impaired valine catabolism. osti.gov Beyond its formation, studies on its close homolog, S-(2-carboxyethyl)-l-cysteine (β-CEC), reveal interactions with key cellular defense pathways. In renal tubular epithelial cells, β-CEC was found to activate the antioxidant Nrf2 pathway, a critical regulator of genes involved in protecting against oxidative stress. This suggests that S-carboxyalkylcysteines can engage with the Keap1-Nrf2 system, a major sensor of electrophilic and oxidative stress. osti.gov Furthermore, β-CEC was shown to induce amino acid stress signaling, indicating an interaction with cellular nutrient-sensing pathways.

Antioxidant and Cytoprotective Mechanisms

The structure of this compound, containing a thiol group, suggests a potential role in redox modulation. Research on its close structural relatives confirms significant antioxidant and cytoprotective activities.

The related compound S-(2-carboxypropyl)-cysteamine (SCPCM) has demonstrated the ability to scavenge free radicals and protect cellular components from oxidative damage. In vitro studies showed it can inhibit oxidative DNA degradation by hydroxyl radicals, with an efficacy comparable to established antioxidants like glutathione.

A key mechanism for this cytoprotective effect appears to be the activation of the Nrf2 pathway. Activation of this pathway leads to the increased expression of a battery of antioxidant and detoxification enzymes, preparing the cell to handle oxidative insults. Studies on the homolog S-(2-carboxyethyl)-l-cysteine (β-CEC) have shown it can protect cells from specific chemical stressors. For instance, β-CEC inhibited the cytotoxic stress induced by the chemotherapeutic agents cisplatin (B142131) and oxaliplatin, as well as by copper oxide nanoparticles. It also acted directly as an antioxidant in a copper-dependent assay of oxidative DNA degradation.

Table 3: Cytoprotective Effects of this compound Homologs
CompoundObserved EffectMechanismCellular/System Context
S-(2-carboxypropyl)-cysteamine (SCPCM)Scavenges free radicals, inhibits oxidative DNA damage.Direct antioxidant activity, Nrf2 pathway activation.In vitro chemical assays, renal tubular epithelial cells.
S-(2-carboxyethyl)-l-cysteine (β-CEC)Inhibits cytotoxicity of cisplatin, oxaliplatin, and CuO nanoparticles.Nrf2 pathway activation, direct antioxidant effect. Renal tubular epithelial cells, copper-dependent DNA degradation assay.

Free Radical Scavenging Capabilities

This compound and its related S-substituted cysteine derivatives exhibit notable antioxidant properties, including the ability to scavenge free radicals. This capability is crucial for protecting cells against oxidative damage. The antioxidant activity of these compounds is often attributed to their sulfur atom and the presence of a thiol group, which can engage in redox reactions. rsc.orgnih.gov

Activation of Nrf2 Pathway

A key mechanism through which this compound and its homologs exert their protective effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a primary cellular defense system against oxidative stress, regulating the expression of numerous antioxidant and detoxification enzymes. researchgate.netmdpi.com

While direct studies on SCPC are limited, research on its close structural homolog, S-(2-carboxyethyl)-l-cysteine (β-CEC), provides significant insights. In vitro studies using renal tubular epithelial cells (RTECs) demonstrated that β-CEC is a potent activator of the Nrf2 pathway. mdpi.com This activation occurs without inducing acute cytotoxicity, suggesting it acts as a mild activator of cytoprotective responses. mdpi.com The activation mechanism for many inducers involves the chemical modification of specific cysteine residues on the Keap1 protein, which is the primary negative regulator of Nrf2. This modification disrupts Keap1's ability to sequester Nrf2 in the cytoplasm, allowing Nrf2 to translocate to the nucleus and initiate the transcription of antioxidant response element (ARE)-driven genes. The ability of S-substituted cysteines to engage this pathway highlights a sophisticated mechanism for enhancing cellular resilience against oxidative insults.

Protection against Oxidative Damage

By scavenging free radicals and activating the Nrf2 pathway, this compound and its analogs provide significant protection against oxidative damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the cell's ability to neutralize them, can lead to damage of DNA, proteins, and lipids, contributing to cellular dysfunction and various pathologies.

The protective potential of these compounds has been demonstrated in various experimental models. For example, S-(2-carboxyethyl)-l-cysteine (β-CEC) was shown to act as an effective antioxidant in a copper-dependent oxidative DNA degradation assay. mdpi.com This suggests a direct role in preventing genotoxicity induced by oxidative agents. Furthermore, the related compound S-carboxymethyl cysteine has been shown to protect against both oxidative stress and mitochondrial impairment in cellular models of neurodegenerative disease, indicating that its benefits extend to preserving the function of critical organelles. nih.gov

Immunomodulatory Effects

Organosulfur compounds, including S-substituted cysteines found in garlic and other plants, are recognized for their ability to modulate the immune system. researchgate.net These compounds can influence the activity of various immune cells and the production of signaling molecules called cytokines, thereby contributing to the homeostasis of the immune system. researchgate.net

While specific data on this compound is emerging, studies on closely related S-alkyl cysteines provide strong evidence for this biological role. For instance, S-1-propenyl-l-cysteine (S1PC), a stereoisomer of the well-known S-allyl-cysteine (SAC) from aged garlic extract, has demonstrated immunomodulatory effects in both in vitro and in vivo studies. In one study, S1PC was found to enhance the intestinal immune response by increasing the levels of Immunoglobulin A (IgA), a critical antibody for mucosal defense. Other related compounds, S-ethyl cysteine (SEC) and S-methyl cysteine (SMC), have shown anti-inflammatory effects in animal models by decreasing pro-inflammatory cytokines like IL-6 and TNF-alpha. These findings suggest that S-substituted cysteines as a class, likely including SCPC, can exert significant immunomodulatory and anti-inflammatory actions.

Impact on Heavy Metal Cytotoxicity

S-substituted cysteines can have a complex and dual role in modulating the toxicity of heavy metals. Heavy metals induce cellular damage primarily through mechanisms like oxidative stress and mitochondrial dysfunction. While some cysteine derivatives can offer protection, they can also, under certain circumstances, enhance the toxic effects of specific metals.

Detailed studies on S-(2-carboxyethyl)-l-cysteine (β-CEC), the ethyl homolog of SCPC, have provided a clear illustration of this dual impact. Research conducted on renal tubular epithelial cells revealed that β-CEC paradoxically enhanced the cytotoxic effects of several heavy metals, including arsenic, cadmium, lead, and mercury. mdpi.com In contrast, the same compound inhibited the cytotoxic stress induced by the platinum-based chemotherapy drug cisplatin, its related drug oxaliplatin, and copper oxide (CuO) nanoparticles. mdpi.com This protective effect against cisplatin-induced damage is particularly noteworthy given the drug's widespread use and potential for nephrotoxicity. The structural similarity of β-CEC to the clinically used antioxidant carbocisteine (B549337) suggests that these effects are a characteristic feature of this class of molecules. mdpi.com

Table 1: Effect of S-(2-Carboxyethyl)cysteine (β-CEC) on the Cytotoxicity of Various Metals and Compounds Data based on studies of the ethyl homolog of this compound.

Metal/CompoundObserved Effect on CytotoxicityReference
ArsenicEnhanced mdpi.com,
CadmiumEnhanced mdpi.com,
LeadEnhanced mdpi.com,
MercuryEnhanced mdpi.com,
CisplatinInhibited mdpi.com,
OxaliplatinInhibited mdpi.com,
CuO NanoparticlesInhibited mdpi.com,

Inhibition of Specific Enzymes

Cystathionine γ-Lyase Inhibition and Implications for Hydrogen Sulfide Synthesis

One of the most specific and well-documented biological roles of this compound is its potent and selective inhibition of the enzyme cystathionine γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, which is responsible for the endogenous synthesis of cysteine from methionine. Crucially, CSE is also a major producer of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions, including roles in vasodilation and inflammation.

Research has shown that S-3-carboxypropyl-l-cysteine (CPC), another name for SCPC, is a potent and reversible inhibitor of human CSE. It effectively inhibits both the enzyme's canonical function—the breakdown of cystathionine—and its synthesis of H₂S from cysteine. Importantly, this inhibition is highly selective; SCPC does not significantly affect other enzymes involved in H₂S biogenesis, such as cystathionine β-synthase (CBS) and mercaptopyruvate sulfurtransferase (MPST). This specificity makes SCPC a valuable research tool for studying the distinct roles of CSE-dependent H₂S production. By modulating CSE activity, SCPC can influence cellular processes that are regulated by hydrogen sulfide, highlighting its potential impact on metabolic and signaling pathways.

Table 2: Inhibitory Activity of S-3-Carboxypropyl-L-cysteine (CPC) on Human Cystathionine γ-Lyase (CSE)

CSE ReactionInhibitor Constant (Kᵢ)Reference
γ-elimination of cystathionine50 ± 3 µM,
H₂S synthesis from cysteine180 ± 15 µM,

Clinical Significance and Disease Association

S-(2-Carboxypropyl)cysteine as a Biomarker

This compound (SCPC) and its derivatives have emerged as crucial biomarkers in the diagnosis and management of specific inherited metabolic disorders. Their presence and concentration in bodily fluids, particularly urine, provide valuable insights into underlying enzymatic defects.

Elevated urinary levels of this compound and its related metabolites, such as N-acetyl-S-(2-carboxypropyl)cysteine, are significant indicators of an inborn error of metabolism. doaj.org These compounds are not typically assessed in standard metabolic screening, but their inclusion holds substantial potential for the accurate diagnosis of rare conditions. nih.govbmj.com The accumulation of these metabolites is linked to a disruption in the valine catabolism pathway. researchgate.netcure-echs1.com Specifically, the deficiency of the mitochondrial enzyme short-chain enoyl-CoA hydratase (ECHS1) leads to the buildup of a reactive intermediate, methacrylyl-CoA, which then conjugates with cysteine to form SCPC and its derivatives. researchgate.netcure-echs1.com Consequently, the detection of elevated this compound serves as a key diagnostic clue for this specific metabolic disorder. doaj.org

The presence of this compound in urine demonstrates high specificity as a biomarker for Short-Chain Enoyl-CoA Hydratase (ECHS1) deficiency. nih.govresearchgate.net ECHS1 deficiency is a rare congenital disorder affecting the metabolism of the branched-chain amino acid valine. doaj.orgcure-echs1.com The ECHS1 enzyme is responsible for a hydration step in the valine breakdown pathway. nih.gov When this enzyme is deficient, its substrate, methacrylyl-CoA, accumulates. bmj.comresearchgate.net This highly reactive compound is then detoxified by conjugating with thiol groups, leading to the formation and excretion of this compound, S-(2-carboxypropyl)cysteamine, and N-acetyl-S-(2-carboxypropyl)cysteine. doaj.orgresearchgate.netcure-echs1.com Therefore, the measurement of these specific metabolites in urine is a useful and targeted method for diagnosing ECHS1 deficiency. nih.gov

This compound is recognized as a urinary metabolic marker for Leigh-like syndrome. medchemexpress.commedchemexpress.comchemicalbook.com Leigh syndrome is a severe neurological disorder characterized by the progressive loss of mental and movement abilities. clevelandclinic.orgmedlineplus.gov It is often caused by defects in mitochondrial energy production. clevelandclinic.org A significant number of patients with genetically confirmed ECHS1 deficiency present with a clinical phenotype of Leigh syndrome or a Leigh-like syndrome. doaj.orgelsevierpure.com This presentation includes symptoms such as developmental delay or regression, dystonia, seizures, and characteristic brain MRI abnormalities in the basal ganglia. doaj.orgmedlineplus.govelsevierpure.com The biochemical link is clear: the ECHS1 enzyme defect leads to both the clinical manifestations of Leigh-like syndrome and the excretion of specific biomarkers, including this compound. doaj.org

The profile of urinary metabolites can help differentiate between varying severities of ECHS1 deficiency. researchgate.net Research indicates that in milder forms of the disorder, only the level of N-acetyl-S-(2-carboxypropyl)cysteine may be significantly increased in the urine. researchgate.net In contrast, more severe presentations may involve a broader range of abnormal metabolites. researchgate.net For instance, the compound 2,3-dihydroxy-2-methylbutyric acid was reportedly absent in a patient with an intermediate phenotype but was detected in a patient with a more severe form of ECHS1 deficiency. researchgate.net This suggests that a comprehensive analysis of metabolites derived from methacrylyl-CoA is important for assessing the potential severity of the enzymatic defect. researchgate.net

Table 1: Urinary Metabolite Profile in ECHS1 Deficiency Phenotypes
MetaboliteMild/Intermediate PhenotypeSevere Phenotype
N-acetyl-S-(2-carboxypropyl)cysteineMarkedly IncreasedIncreased
This compoundMay be IncreasedIncreased
2,3-dihydroxy-2-methylbutyric acidNormal or Not DetectedIncreased

This compound levels can be utilized to monitor the response to therapeutic interventions for ECHS1 deficiency. nih.gov The primary treatment strategy involves dietary modification, specifically a valine-restricted diet, to reduce the accumulation of the toxic precursor methacrylyl-CoA. doaj.orgnih.gov Studies have shown that a low-valine diet can lead to clinical and biochemical improvements. nih.gov A case report demonstrated that after dietary treatment, the concentration of urinary this compound decreased to within the normal range, correlating with the patient's clinical enhancement. nih.gov This highlights the utility of SCPC as a biomarker for assessing the effectiveness of dietary therapy and making necessary adjustments to patient management. nih.gov

Table 2: Example of Biomarker Response to Low-Valine Diet in an ECHS1 Patient
Biochemical MarkerMeasurement Post-TreatmentNormal Value
This compound0.18 mmol/mol creatinine< 0.39 mmol/mol creatinine
2-methyl-2,3-hydroxybutyric acid1 nmol/mol creatinine< 2 nmol/mol creatinine
Data adapted from a clinical case study. nih.gov

Case Studies and Clinical Observations Pertaining to this compound Levels

Specific clinical observations have linked levels of this compound and related metabolites to distinct medical conditions.

Metabolic Disorders: S-(2-Carboxypropyl)-L-cysteine, also known as β-Isobuteine, has been identified as a urinary metabolite and is considered a metabolic marker for Leigh-like syndrome, a severe neurological disorder. medchemexpress.comchemicalbook.com

Genetic Disorders: While not directly measuring this compound, the genetic disorder Cystinuria provides a powerful case study on the clinical impact of abnormal cysteine metabolism. medscape.com This autosomal-recessive disease impairs the reabsorption of cystine in the kidneys, leading to high concentrations in the urine and the formation of recurrent kidney stones. medscape.com Patients with untreated cystinuria experience significant morbidity, with an average of one new stone formation per year and the need for surgical intervention every three years. medscape.com The recurrence rate for stones after surgery is approximately 45% within three months if no medical management is pursued. medscape.com

Inflammatory Response: Research into the immunometabolite itaconate has revealed its ability to react with cysteine residues on proteins to form 2,3-dicarboxypropylcysteine (2,3-DCP), a compound structurally similar to this compound. nih.govresearchgate.net In a study using lipopolysaccharide (LPS) to stimulate microglia, a model for inflammation in the brain, the levels of 2,3-DCP increased dramatically from 1.57% to 9.07% of total cysteines. nih.govresearchgate.net This demonstrates that levels of cysteine adducts can be significantly altered during an inflammatory response. nih.govresearchgate.net

Table 3: Clinical Observations of this compound and Related Compounds

Condition Compound Observation Significance Source
Leigh-like Syndrome S-(2-Carboxypropyl)-L-cysteine Identified as a urinary metabolite. Potential biomarker for a severe neurological disorder. medchemexpress.comchemicalbook.com
Cystinuria Cystine Elevated urinary levels due to a genetic transport defect. Causes recurrent, painful kidney stones and high rates of surgical intervention. medscape.com
Inflammatory Stimulation 2,3-dicarboxypropylcysteine (2,3-DCP) Levels increased nearly sixfold in stimulated microglia cells. Demonstrates a dynamic change in cysteine adducts during inflammation. nih.govresearchgate.net

Occurrence and Distribution of S 2 Carboxypropyl Cysteine in Natural Sources

Presence in Plants and Agricultural Products

S-(2-Carboxypropyl)cysteine has been identified in several plant species, where it often serves as a precursor to other important sulfur-containing compounds.

Allium Species (Garlic, Onion, Chives)

This compound is a recognized constituent of plants in the Allium genus, such as garlic (Allium sativum), onion (Allium cepa), and chives (Allium schoenoprasum). tandfonline.commdpi.comnih.govmedchemexpress.comnih.govmdpi.comjst.go.jp In these plants, it plays a role as a biosynthetic precursor to a range of significant sulfur-containing compounds that contribute to their characteristic flavors and biological activities. arxiv.orgnih.gov

Research has shown that this compound is biosynthesized from cysteine and methacrylic acid. arxiv.org It is an intermediate in the pathway that forms the alk(en)yl groups of S-alk(en)yl-L-cysteine sulfoxides (CSOs), the flavor precursors in Allium species. oup.com For instance, in garlic, this compound can be converted to S-allyl cysteine, a precursor to alliin (B105686) (S-allyl-L-cysteine sulfoxide). nih.govspandidos-publications.com Similarly, in onions, it is involved in the synthesis of S-trans-prop-1-enyl cysteine sulfoxide (B87167) (isoalliin). oup.com Studies involving radiolabeling with 14C-valine have confirmed its role in the formation of S-2-carboxypropyl glutathione (B108866) and subsequently S-2-carboxypropyl)cysteine in garlic. jst.go.jpoup.com

The concentration of these compounds can vary among different Allium species and even different varieties of the same species. mdpi.com

Legumes (e.g., Calliandra, Acacia genera)

This compound is notably abundant in certain legumes. For example, plants of the Calliandra genus, which are utilized for animal fodder and firewood in some regions, can contain up to 3% of this compound by dry weight. nih.govmdpi.com It is also present in the seeds of the Acacia genus, which are consumed as food in some cultures. nih.govmdpi.commedchemexpress.com The presence of this compound and other non-protein amino acids is a characteristic feature of Senegalia (a genus within the Acacia family) seeds. researchgate.net

Other Plant Sources (e.g., Asparagus)

Beyond the Allium and legume families, this compound has also been isolated from asparagus (Asparagus officinalis). tandfonline.com In asparagus shoots, it is found alongside other acidic cysteine derivatives and various aspartyl and glutamyl peptides. tandfonline.com Its presence in asparagus suggests a broader distribution among plant species than initially recognized. tandfonline.comresearchgate.net

Endogenous Presence in Mammalian Systems

In mammals, this compound is not only derived from dietary sources but can also be formed endogenously. Its detection in bodily fluids can serve as a biomarker for certain metabolic processes and exposures.

Detection in Human Urine

This compound and its N-acetylated form, N-acetyl-S-(2-carboxypropyl)cysteine, have been identified in human urine. mdpi.comarxiv.orgnih.govresearchgate.nettandfonline.comcolab.wsacs.orgresearchgate.net While consumption of foods rich in this compound, such as onions and garlic, leads to its increased excretion, its presence has also been noted in baseline samples, suggesting endogenous sources. mdpi.comarxiv.org One proposed endogenous pathway involves the valine catabolic pathway, where methacrylyl-CoA, a reactive intermediate, can conjugate with cysteine to form this compound. arxiv.org It has also been identified as a urinary metabolite and a potential metabolic marker for Leigh-like syndrome. medchemexpress.com

Formation as a Result of Environmental Exposure (e.g., Acrylamide (B121943), Acrylonitrile)

The formation of this compound in mammals is also a known consequence of exposure to the industrial chemicals acrylamide and acrylonitrile (B1666552). oup.comresearchgate.net

Acrylamide: Acrylamide, a compound found in some cooked foods and industrial settings, can be detoxified in the body through conjugation with glutathione. nih.gov This process leads to the formation of mercapturic acid metabolites, including this compound, which is then excreted in the urine. nih.govnih.gov The level of urinary this compound can be used as a biomarker to monitor occupational or dietary exposure to acrylamide. nih.gov

Acrylonitrile: Exposure to acrylonitrile, used in the production of plastics and fibers, also results in the formation of this compound. nih.govepa.gov Acrylonitrile can react with cysteine residues in proteins, and upon hydrolysis, this compound is released. nih.gov It has been identified as a major adduct formed between hepatocellular proteins and acrylonitrile in animal studies. nih.gov In cases of co-exposure to both acrylamide and acrylonitrile, urinary this compound levels reflect the combined exposure. nih.gov

Analytical Methodologies for S 2 Carboxypropyl Cysteine Research

Extraction and Sample Preparation Techniques for Biological Matrices

The accurate analysis of S-(2-Carboxypropyl)cysteine (SCPC) and its derivatives from complex biological samples, such as urine, serum, and plant tissues, necessitates robust extraction and preparation protocols. These steps are critical to remove interfering substances and concentrate the analyte for sensitive detection.

In human urine, sample preparation often involves a "dilute-and-shoot" approach for methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), where urine is simply diluted with an appropriate solvent or mobile phase before injection. researchgate.netca.gov For instance, a 500-fold dilution with deionized water has been used. researchgate.net For other applications, more extensive preparation is required. This can include reduction of disulfide bonds using agents like sodium borohydride (B1222165) to measure the total thiol content. researchgate.net

Solid-Phase Extraction (SPE) is a commonly employed technique to clean up and concentrate analytes from urine. Various SPE sorbents can be used, including amino-based columns to remove interferences. lgcstandards.com For related mercapturic acids, protocols may involve isotope dilution with labeled internal standards, followed by SPE for sample purification.

In some cases, particularly for analyzing conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase is performed to cleave glucuronide moieties from the target analytes before extraction. lgcstandards.comnist.gov This is often followed by liquid-liquid extraction (e.g., with hexane) or SPE. lgcstandards.comnist.gov Derivatization is another key step, especially for gas chromatography-based methods, to increase the volatility and thermal stability of the analyte. lgcstandards.comnist.gov

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for separating this compound from other components in a sample. The choice of technique depends on the analyte's properties, the complexity of the matrix, and the required sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of non-volatile compounds like SCPC and its derivatives in aqueous samples. Various HPLC methods have been developed, often involving reversed-phase columns.

A method for urinary thiols, including cysteine, utilizes a Poroshell 120 SB-C18 column with a gradient elution. researchgate.net The mobile phase typically consists of an aqueous component with an acid modifier, like 0.1% formic acid, and an organic solvent such as acetonitrile (B52724). researchgate.net For the related compound S-(2-Carboxyethyl)cysteine, a reversed-phase method on a Newcrom R1 column has been described using a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Detection is often achieved with UV detectors, especially after derivatization to introduce a chromophore. researchgate.netd-nb.info For example, thiols can be derivatized with 2-chloro-1-methylquinolinium tetrafluoroborate, allowing for detection at 355 nm. researchgate.net

ParameterHPLC Method Example 1 researchgate.netHPLC Method Example 2 sielc.com
Analyte Urinary Thiols (e.g., Cysteine)S-(2-Carboxyethyl)cysteine
Column Poroshell 120 SB-C18 (75 × 4.6 mm, 2.7 µm)Newcrom R1
Mobile Phase 0.1% formic acid in water and acetonitrile (gradient)Acetonitrile, water, and phosphoric acid
Detection UV (355 nm) after derivatizationNot specified (MS compatible with formic acid)
Flow Rate 1 or 0.5 mL/minNot specified

This table presents examples of HPLC conditions used for the analysis of this compound and related thiol compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. For non-volatile amino acids like SCPC, chemical derivatization is a mandatory step to increase their volatility. nih.gov

A common procedure involves a two-step derivatization under acidic conditions. nih.gov For instance, urinary metabolites, including the related compound S-(2-Carboxyethyl)-cysteine, have been analyzed after derivatization with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to produce trimethylsilyl (B98337) derivatives. lgcstandards.comnist.gov These derivatives are then separated on a capillary column (e.g., a DB-5 type) and detected by mass spectrometry. lgcstandards.comnist.govnih.gov This approach has been validated for the simultaneous measurement of numerous amino acids and their metabolites in human urine. nih.gov

ParameterGC-MS Method Example lgcstandards.comnih.gov
Analyte(s) Amino acid metabolites, including S-(2-Carboxyethyl)-cysteine
Sample Matrix Human Urine
Sample Prep Hydrolysis, Extraction, Derivatization
Derivatizing Agent MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)
Column Fused silica (B1680970) capillary (e.g., DB-5)
Detection Mass Spectrometry (MS or MS/MS)

This table summarizes a typical workflow for the GC-MS analysis of this compound-related compounds in urine.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS, LC-ESI-MS/MS-SRM)

Liquid Chromatography coupled with tandem or high-resolution mass spectrometry (LC-MS/MS or LC-HRMS) is the predominant and most sensitive method for the quantification of SCPC and its metabolites in biological matrices. researchgate.net The technique combines the excellent separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.

Reversed-phase liquid chromatography (RPLC) is typically used for separation. The coupling to the mass spectrometer is commonly achieved using an electrospray ionization (ESI) source, which is well-suited for polar, non-volatile molecules. mdpi.com Untargeted LC-HRMS has been successfully used to identify SCPC as a potential biomarker of onion consumption from urine samples. arxiv.org

Targeted LC-MS/MS methods, often using triple quadrupole instruments in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, provide exceptional sensitivity and specificity for quantification. researchgate.net These methods monitor specific precursor-to-product ion transitions for the analyte of interest and its isotopically labeled internal standard, ensuring high accuracy and precision. acs.org For example, a validated LC-MS/MS method for related mercapturic acids in urine achieved limits of detection in the low µg/L range. acs.org

TechniqueApplication ExampleKey FindingsReference
LC-MS/MS Quantification of mercapturic acids in human urine.High sensitivity (LODs 0.01−0.20 μg/L) and precision. acs.org
LC-HRMS Profiling of organosulfur compounds in onions.Identified γ-glutamyl-S-(2-carboxypropyl)-cysteine glycine (B1666218). mdpi.com
LC-MS Untargeted metabolomics for biomarker discovery.Identified S-(2-carboxypropyl)-cysteine as a biomarker for onion intake. arxiv.org
LC-MS/MS Targeted analysis in urine and serum for disease research.Measured elevated levels of SCPC in patients. researchgate.net

This table showcases the application of various LC-MS techniques in the analysis of this compound and its derivatives.

Spectrometric and Spectroscopic Approaches

While chromatography provides separation, mass spectrometry is the key to the identification and quantification of this compound.

Mass Spectrometry-based Identification and Quantification

Mass spectrometry, particularly when coupled with chromatography (GC-MS and LC-MS), provides definitive structural information and enables highly sensitive quantification.

In LC-MS/MS, identification is confirmed by matching the retention time and the fragmentation pattern (MS/MS spectrum) of the analyte with that of an authentic reference standard. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the precursor ion (e.g., [M+H]⁺), which can be used to determine its elemental composition, further confirming its identity. mdpi.comnih.gov For S-(2-carboxyethyl)-L-cysteine, the exact mass of the [M+H]⁺ ion was calculated as 194.04 and found to be 194.05. mdpi.com

The fragmentation patterns are crucial for distinguishing between structural isomers. Studies on related mercapturic acids using higher-energy collision dissociation (HCD) in positive ion mode have shown more comprehensive fragmentation compared to negative ion mode. acs.org While negative mode is often characterized by a universal neutral loss of the N-acetyl-l-cysteine moiety (129.0426 Da), positive mode spectra can provide more detailed structural information, which is useful for identifying unknown metabolites. acs.org

Quantification is typically performed using the stable isotope dilution method. A known amount of an isotopically labeled version of the analyte (e.g., deuterated or ¹³C-labeled) is added to the sample at the beginning of the preparation process. The ratio of the signal from the native analyte to the signal from the labeled internal standard is used for calculation, which corrects for any analyte loss during sample preparation and for matrix effects during ionization.

Derivatization Strategies for Enhanced Detection

In the analysis of this compound (SCPC), particularly within complex biological matrices, direct detection can be challenging due to its physicochemical properties. The compound may exhibit low volatility, lack a strong chromophore for UV-Vis detection, or show poor ionization efficiency in mass spectrometry. Chemical derivatization is a crucial strategy employed to overcome these limitations. This process involves chemically modifying the analyte to produce a derivative with improved analytical characteristics, thereby enhancing detection sensitivity, selectivity, and chromatographic performance.

The primary functional groups of this compound available for derivatization are its primary amine group and its two carboxylic acid groups. The choice of derivatization reagent and strategy depends on the analytical technique being employed, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Mass Spectrometry (MS).

Derivatization for High-Performance Liquid Chromatography (HPLC)

Pre-column derivatization is a common approach in HPLC to attach a tag to the SCPC molecule that has strong ultraviolet (UV) absorbance or fluorescence properties. This significantly lowers the limit of detection.

o-Phthalaldehyde (OPA): OPA is a widely used reagent that reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol, to form highly fluorescent isoindole derivatives. nih.govebi.ac.uk This method is valued for its high sensitivity and is one of the most sensitive procedures currently available for micro amino acid analysis. nih.gov The reaction is rapid and occurs under mild conditions. ebi.ac.uk

9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl): FMOC-Cl is another popular derivatizing agent that reacts with primary and secondary amines to form stable, highly fluorescent adducts. researchgate.netsci-hub.se This reagent is frequently used for the determination of amino acids in biofluids, and the resulting derivatives can be detected by fluorescence or mass spectrometry. researchgate.netddtjournal.com The derivatization enhances the hydrophobicity of the analyte, which improves retention on reversed-phase HPLC columns. ddtjournal.com

Phenylisothiocyanate (PITC): PITC, also known as Edman's reagent, reacts with the primary amine group of amino acids. While not a fluorescent tag, the resulting phenylthiocarbamyl (PTC) derivative is UV-active, allowing for sensitive detection by HPLC-UV. This method has been applied to the analysis of biosynthetic intermediates of S-alk(en)yl cysteine sulfoxides in onions. ashs.org

Table 1: Common Pre-column Derivatization Reagents for HPLC Analysis

ReagentTarget Functional GroupDetection MethodKey Advantages
o-Phthalaldehyde (OPA) with a thiolPrimary AmineFluorescenceHigh sensitivity, rapid reaction. nih.govebi.ac.uk
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)Primary AmineFluorescence, MSForms stable, highly fluorescent derivatives; increases hydrophobicity. researchgate.netddtjournal.com
Phenylisothiocyanate (PITC)Primary AmineUV AbsorbanceForms stable, UV-active derivatives suitable for quantification. ashs.org

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, analytes must be volatile and thermally stable. This compound, being an amino acid, is non-volatile. Therefore, a two-step derivatization is typically required to convert both the carboxyl and amino groups into less polar, more volatile forms. nih.gov

Esterification: The carboxylic acid groups are converted to esters, commonly methyl esters, by reacting with an alcohol like methanol (B129727) in the presence of an acid catalyst (e.g., 2 M HCl in methanol). nih.gov

Acylation/Amidation: The primary amine group is then acylated. Reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) are used to form stable, volatile amide derivatives. nih.gov

The resulting derivatives, for example, the methyl ester-pentafluoropropionyl derivative, are sufficiently volatile for separation by GC and subsequent detection by MS. nih.gov This method allows for sensitive quantification using techniques like selected-ion monitoring (SIM). nih.gov

Table 2: Typical Derivatization Strategy for GC-MS Analysis

StepReagent(s)Purpose
1. EsterificationHCl in MethanolConverts non-volatile carboxylic acid groups to volatile methyl esters. nih.gov
2. AcylationPentafluoropropionic anhydride (PFPA) in a solvent like ethyl acetateConverts the polar primary amine group to a less polar, volatile amide. nih.gov

Derivatization for Enhanced Mass Spectrometry (MS) Detection

Derivatization is also employed to improve performance in liquid chromatography-mass spectrometry (LC-MS). The goal is to enhance the ionization efficiency of the analyte and to produce a derivative that yields characteristic product ions upon fragmentation (MS/MS), which is ideal for sensitive and selective detection. ddtjournal.comgoogle.com Reagents like FMOC-Cl and dansyl chloride not only add fluorescent tags but also contain moieties that can improve ionization in electrospray ionization (ESI) and lead to better MS detection. sci-hub.se The derivatization can improve hydrophobicity, leading to better retention on reversed-phase columns and separation from interfering matrix components. ddtjournal.com

Advanced Research Perspectives and Future Directions

Elucidation of Remaining Unclear Biosynthetic Pathways

The biosynthesis of S-(2-carboxypropyl)cysteine (S2CPC) is a critical area of ongoing research, with several aspects of its formation still under debate. nih.gov While it is established that S2CPC is a key intermediate in the biosynthesis of certain flavor precursors in Allium species like garlic and onion, the precise enzymatic steps and regulatory mechanisms are not fully elucidated. nih.govoup.comresearchgate.net

One proposed pathway involves the reaction of cysteine with methacrylic acid to form S2CPC. oup.com Methacrylic acid itself is thought to be derived from the catabolism of valine, with methacrylyl-CoA being a key intermediate. oup.com An alternative and prominent theory suggests that the initial step is the formation of S-(2-carboxypropyl)glutathione (S2CPG) from the reaction of glutathione (B108866) with methacrylic acid. nih.govoup.com This is supported by studies showing the incorporation of radiolabeled valine into both S2CPG and S2CPC. oup.com Following its formation, S2CPG is then thought to be sequentially broken down by enzymes such as γ-glutamyl transpeptidase to remove the glutamyl and glycyl residues, ultimately yielding S2CPC. nih.govmdpi.com

However, there is also evidence for a pathway that bypasses glutathione altogether, suggesting a direct reaction of cysteine or a precursor like O-acetyl serine with an alk(en)yl source. nih.govscribd.com Furthermore, some studies in shallots suggest a "short route" where S2CPG is formed directly from γ-glutamyl-cysteine, bypassing the full synthesis of glutathione, possibly as an energy-saving mechanism under stress conditions. nih.govmdpi.com The tissue-specific enzymes and the exact source of the alk(en)yl groups in these various proposed routes remain to be definitively identified. nih.govmdpi.com

Investigation of Stereospecificity in Metabolic Transformations

The stereochemistry of the metabolic transformations involving this compound is a significant area for future investigation. While the biosynthesis of S-alk(en)yl-L-cysteine sulfoxides (ACSOs) from S2CPC is a key pathway, the specific stereoisomers formed and the enzymes governing these transformations are not fully understood. The naturally occurring ACSOs in Allium species are typically the (+)-S-alk(en)yl-L-cysteine sulfoxides. cabidigitallibrary.org This suggests that the enzymatic reactions, including the initial formation of S2CPC and its subsequent conversions, are likely highly stereospecific. Future research will need to focus on isolating and characterizing the enzymes involved to understand the stereochemical course of these reactions.

Characterization of Novel Enzyme Systems Interacting with this compound

Several enzymes are implicated in the metabolism of S2CPC, but many have yet to be fully characterized in the context of this specific substrate. γ-Glutamyl transpeptidase (GGT) is known to be involved in the breakdown of S2CPG to S2CPC. nih.govmdpi.com Additionally, cysteine synthase, which typically catalyzes the formation of cysteine, has been shown to have broad substrate specificity and may be involved in the synthesis of S-substituted cysteines. scribd.com The enzymes responsible for the subsequent decarboxylation and oxidation of S2CPC to form compounds like S-allyl cysteine are also key targets for future research. nih.gov Identifying and characterizing these novel enzyme systems will be crucial for a complete understanding of S2CPC metabolism and for potential biotechnological applications.

Development of this compound-based Therapeutic Strategies

While direct therapeutic applications of S2CPC are not yet established, its role as a precursor to bioactive organosulfur compounds in Allium species suggests potential for indirect therapeutic strategies. nih.gov Compounds derived from S2CPC metabolism, such as alliin (B105686) and its subsequent breakdown products, are known to have a range of health benefits, including anticarcinogenic, antiplatelet, and antibiotic effects. scribd.com Future research could focus on enhancing the production of S2CPC in plants or developing synthetic routes to its derivatives as a source of novel therapeutic agents. Furthermore, understanding the metabolic pathways involving S2CPC in human health and disease could open new avenues for therapeutic intervention.

Expanded Biomarker Applications in Broader Metabolic Disorders

Elevated levels of N-acetyl-S-(2-carboxypropyl)cysteine, a metabolite of S2CPC, have been identified as a key diagnostic marker for short-chain enoyl-CoA hydratase (ECHS1) deficiency, a rare inherited metabolic disorder affecting valine catabolism. researchgate.net In patients with this condition, the accumulation of methacrylyl-CoA leads to its conjugation with cysteine and subsequent acetylation, resulting in high urinary excretion of N-acetyl-S-(2-carboxypropyl)cysteine. researchgate.netnih.gov This discovery highlights the potential of S2CPC and its derivatives as biomarkers for other metabolic disorders where the valine catabolic pathway is impaired. researchgate.net Future research should explore the utility of these metabolites in the diagnosis and monitoring of a broader range of metabolic diseases, potentially including certain mitochondrial disorders and other inborn errors of metabolism. researchgate.netunipr.it

Advanced In Vivo and In Vitro Model Systems for Functional Studies

To further investigate the complex roles of this compound, the development and application of advanced model systems are essential. In vitro models, such as cell cultures, are valuable for dissecting specific enzymatic steps and cellular responses. ummat.ac.id For instance, onion tissue cultures have been used to study the biosynthesis of flavor precursors, revealing that the absence of these compounds is linked to an inhibition of S2CPC formation. oup.com

In vivo models, ranging from plants to animals, are crucial for understanding the integrated metabolism and physiological effects of S2CPC and its derivatives. ummat.ac.id Studies using radiolabeling in garlic plants have been instrumental in tracing the biosynthetic pathway from valine to S2CPC. oup.com Animal models will be critical for investigating the therapeutic potential and metabolic fate of S2CPC-derived compounds.

Cellular Stress Response Reporter Systems (e.g., Nrf2 pathway, amino acid stress signaling)

The metabolism of S2CPC is closely linked to cellular stress responses. Methacrylyl-CoA, a precursor in the S2CPC pathway, is a reactive molecule that can induce oxidative stress by reacting with thiol-containing molecules like glutathione. nih.gov This connection suggests that S2CPC metabolism could activate cellular defense mechanisms such as the Nrf2 pathway. The Nrf2 pathway is a key regulator of antioxidant and detoxification genes. Future research utilizing reporter systems for the Nrf2 pathway could elucidate how fluctuations in S2CPC levels or its metabolic precursors impact cellular redox homeostasis.

Furthermore, given that S2CPC is derived from the amino acid valine, its metabolism is inherently linked to amino acid stress signaling pathways. Perturbations in the valine catabolic pathway, as seen in ECHS1 deficiency, lead to the accumulation of S2CPC derivatives and significant cellular stress. researchgate.netnih.gov Reporter systems for amino acid stress signaling could be employed to investigate how cells sense and respond to imbalances in this pathway, providing further insight into the pathological mechanisms of related metabolic disorders.

Animal Models for Disease Pathogenesis and Therapeutic Intervention

The utility of this compound and its related metabolites as biomarkers has been prominently featured in the study of specific inborn errors of metabolism, most notably Short-chain enoyl-CoA hydratase 1 (ECHS1) deficiency. Animal models have been instrumental in elucidating the pathogenesis of this disorder and for testing potential therapeutic strategies.

Drosophila melanogaster Model of ECHS1 Deficiency: A significant breakthrough in ECHS1 deficiency research was the development of a Drosophila melanogaster (fruit fly) model. Flies with mutations in the Echs1 gene successfully recapitulated key phenotypes observed in human patients, including poor motor function and early mortality. elifesciences.org Metabolomic analysis of these flies revealed a significant, six-fold elevation of S-(2-carboxypropyl)cysteamine, a metabolite derived from the conjugation of cysteamine (B1669678) with methacrylyl-CoA, the precursor of S-2-CPC. This finding confirmed that the fly model mirrors the metabolic derangements seen in human ECHS1 deficiency, where S-2-CPC and its derivatives are key diagnostic markers. ahajournals.orggenecards.org

This model has proven valuable for exploring therapeutic interventions. When the ECHS1-deficient flies were placed on a diet with restricted valine or restricted branched-chain amino acids (BCAAs), their survival was significantly extended. This supports the hypothesis that the accumulation of toxic metabolites from the valine catabolism pathway, including the highly reactive precursor methacrylyl-CoA, is a primary driver of the disease's pathology. researcher.life

Murine Model of ECHS1 Deficiency: Complementing the findings from Drosophila, a mouse model of ECHS1 deficiency has also been created. nih.govresearchgate.net These mice, which have a significant reduction in ECHS1 protein, exhibit phenotypes relevant to the human condition, such as reduced exercise capacity, increased susceptibility to seizures, and evidence of neuroinflammation. nih.govresearchgate.netptglab.com

Crucially, this model allows for the investigation of disease-modifying factors. When the ECHS1-deficient mice were challenged with a diet enriched in valine, their epileptic symptoms worsened, further implicating impaired valine oxidation and the resulting metabolite accumulation in the disease's progression. researchgate.net While direct measurement of S-2-CPC adducts was not the focus, the model establishes a clear link between the upstream metabolic stressor (valine) and the pathogenic outcome, a context in which S-2-CPC serves as a critical biomarker. researchgate.netnih.gov

The table below summarizes key findings from these animal models.

Animal ModelKey Phenotypes Related to S-2-CPC MetabolismTherapeutic InterventionOutcome of InterventionReference
Drosophila melanogaster 6-fold elevation of S-(2-carboxypropyl)cysteamine (related metabolite); poor motor control; early mortality.Valine-restricted dietExtended larval survival.
Mouse (Mus musculus) Increased seizure susceptibility; neuroinflammation; reduced exercise capacity.Valine-enriched diet (Stressor)Worsened epileptic phenotype and induced death. nih.govresearchgate.net

These models are crucial for dissecting the precise mechanisms by which the accumulation of methacrylyl-CoA and its downstream conjugates like S-2-CPC contribute to cellular toxicity and for the preclinical assessment of novel treatments beyond dietary restriction. researcher.life

Comparative Metabolomics and Proteomics Studies Involving this compound

Comparative Metabolomics: Metabolomics, the large-scale study of small molecules within a biological system, has been a powerful tool for understanding the role and distribution of this compound.

In Plant Science: Comparative metabolomics has been extensively used to analyze organosulfur compounds in Allium species. These studies reveal significant variations in the concentration of S-2-CPC and its derivatives among different varieties of onions and shallots. nih.gov For instance, targeted metabolome profiling of Indonesian shallots and Japanese onions demonstrated distinct metabolic profiles, with S-2-CPC being a key compound in the putative biosynthetic pathways of S-alk(en)yl-L-cysteine sulfoxides (ACSOs), which are responsible for the characteristic pungency and odor. nih.gov The elimination of glycine (B1666218) and glutamic acid from S-2-carboxypropyl glutathione produces S-2-CPC, which is a step in the biosynthesis of these flavor compounds. nih.gov

As a Biomarker of Food Intake: In human studies, untargeted LC-MS metabolomics identified S-2-CPC as a urinary biomarker for onion consumption. ptglab.com Following the intake of onion, urinary levels of S-2-CPC were found to peak at approximately 2 hours, demonstrating its utility for monitoring dietary compliance in nutritional studies. ptglab.com

In Disease Diagnosis: In the context of ECHS1 deficiency, metabolomics is the primary method for diagnosis. Comparative analysis of urine from patients versus healthy controls shows a dramatic increase in S-2-CPC and its derivatives, such as N-acetyl-S-(2-carboxypropyl)cysteine. genecards.org These metabolites are considered robust biomarkers for both severe and milder forms of the disease. genecards.orgdocumentsdelivered.com

The following table presents data from a comparative metabolomics study on urinary biomarkers for onion intake.

MetaboliteStatusFold Change (Post-Onion vs. Control)Time to Peak ExcretionReference
This compound Biomarker of IntakeSignificantly Increased~2 hours ptglab.com
IsoalliinBiomarker of IntakeSignificantly Increased~2 hours ptglab.com
N-acetyl-S-(2-carboxypropyl)-cysteineMetabolic ProductSignificantly Increased2-4 hours ptglab.com

Comparative Proteomics: The field of proteomics aims to identify and quantify the entire set of proteins in a biological system. While comparative metabolomic studies involving S-2-CPC are well-documented, direct comparative proteomic studies focused on this specific molecule are not yet prevalent in the scientific literature.

The relevance of proteomics to S-2-CPC lies in the reactivity of its metabolic precursor, methacrylyl-CoA. In ECHS1 deficiency, methacrylyl-CoA accumulates and is considered a toxic intermediate. ahajournals.orgresearcher.life It is a reactive electrophile that can spontaneously form covalent adducts with nucleophilic amino acid residues in proteins, particularly cysteine. ahajournals.orgresearcher.life The formation of this compound itself is a result of methacrylyl-CoA forming an adduct with the amino acid cysteine.

This modification of proteins by methacrylyl-CoA can alter their structure and function, leading to cellular damage and contributing to the disease pathology. Therefore, a key application of proteomics would be to identify which specific proteins become adducted by methacrylyl-CoA in ECHS1 deficiency. Such studies would involve:

Exposing cells or animal model tissues (e.g., ECHS1-deficient vs. control) to conditions of methacrylyl-CoA accumulation.

Using advanced mass spectrometry-based proteomic techniques to identify peptides that have been modified (adducted). biorxiv.org

Quantifying the difference in these protein adducts between the disease and control states to pinpoint the proteins and cellular pathways most affected by this toxic metabolite.

Although studies specifically identifying S-2-CPC adducts on proteins are lacking, research on structurally similar compounds provides a strong precedent. For example, S-(2-carboxyethyl)cysteine has been identified as the major adduct formed on hepatocellular proteins in laboratory animals exposed to the industrial chemical acrylonitrile (B1666552), demonstrating that such cysteine adducts can be readily formed and identified. mdpi.com Future comparative proteomic research is essential to bridge the gap between the accumulation of the biomarker S-2-CPC and the specific molecular damage that leads to the pathogenesis of related metabolic diseases.

Q & A

Q. What are the established synthetic routes for S-(2-Carboxypropyl)cysteine, and how do reaction conditions influence yield and purity?

Methodological Answer:

  • Direct Alkylation : React cysteine with 2-bromobutyric acid under alkaline conditions (pH 8–9) to form This compound. Purification involves ion-exchange chromatography to isolate the product from unreacted cysteine and byproducts .
  • Glutathione Pathway : S-(2-Carboxypropyl)glutathione is synthesized via Michael addition of γ-glutamylcysteine to methacrylic acid, followed by enzymatic cleavage (e.g., γ-glutamyltranspeptidase) to yield This compound .
  • Optimization : Adjusting molar ratios (cysteine:haloacid = 1:1.2) and temperature (25–30°C) improves yield (>75%) and minimizes racemization .

Q. How is this compound identified and quantified in biological matrices like urine or tissue extracts?

Methodological Answer:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Use reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in water/acetonitrile). Detect via multiple reaction monitoring (MRM) transitions (e.g., m/z 208 → 164 for quantification) .
  • Derivatization : Pre-column derivatization with dansyl chloride enhances sensitivity for UV detection in HPLC .
  • Internal Standards : Stable isotope-labeled analogs (e.g., This compound-d3) correct for matrix effects .

Q. What is the metabolic role of this compound in sulfur-containing amino acid pathways?

Methodological Answer:

  • Biosynthetic Intermediate : Derived from S-(2-Carboxypropyl)glutathione during catabolism of alk(en)yl cysteine sulfoxides (e.g., in Allium species). Its formation involves glutathione S-transferase and γ-glutamyltranspeptidase .
  • Detoxification : Acts as a conjugate in mercapturic acid pathways, facilitating excretion of electrophilic metabolites .
  • Biomarker : Elevated urinary levels correlate with mitochondrial disorders (e.g., 3-MGA-uria), indicating disrupted leucine metabolism .

Advanced Research Questions

Q. How can contradictory data in this compound metabolite identification be resolved, particularly in isomer discrimination?

Methodological Answer:

  • Tandem Mass Spectrometry (MS/MS) : Use collision-induced dissociation (CID) to generate diagnostic fragments (e.g., m/z 73.011 for prop-1-enyl vs. m/z 119.016 for prop-2-enyl side chains) .
  • Comparative Analysis : Cross-reference with authenticated standards from model systems (e.g., garlic or onion extracts) to confirm isomer identity .
  • Nuclear Magnetic Resonance (NMR) : Employ 2D NOESY or HSQC to resolve stereochemical ambiguities in synthetic batches .

Q. What experimental strategies elucidate the regulatory mechanisms of this compound biosynthesis in plant and mammalian systems?

Methodological Answer:

  • Gene Knockdown/Overexpression : Use RNAi or CRISPR-Cas9 to silence/overexpress key enzymes (e.g., γ-glutamylcysteine synthetase) in model organisms (e.g., Arabidopsis or HepG2 cells) .
  • Isotope Tracing : Feed cells with ¹³C-labeled valine to track incorporation into methacrylic acid and subsequent conjugation with cysteine .
  • Enzyme Kinetics : Measure Kₘ and Vₘₐₓ for γ-glutamyltranspeptidase using synthetic substrates (e.g., S-(2-Carboxypropyl)glutathione) .

Q. How does this compound contribute to the pathophysiology of rare metabolic disorders like MEGCANN syndrome?

Methodological Answer:

  • Clinical Metabolomics : Profile urine from MEGCANN patients via LC-MS to quantify This compound alongside 3-methylglutaconic acid and lactate .
  • Functional Studies : Use patient-derived fibroblasts to assess mitochondrial respiration (Seahorse XF Analyzer) and correlate with metabolite levels .
  • Animal Models : Generate Slc25a19 (mitochondrial thiamine transporter) knockout mice to validate metabolite accumulation and neurological phenotypes .

Q. What are the challenges in standardizing this compound quantification across multi-center studies, and how can they be mitigated?

Methodological Answer:

  • Inter-laboratory Calibration : Distribute reference materials (e.g., NIST-certified This compound) to harmonize LC-MS parameters .
  • Data Normalization : Use creatinine-adjusted urinary concentrations or tissue protein content to control for biological variability .
  • Statistical Validation : Apply Bland-Altman analysis to assess agreement between labs and mixed-effects models to adjust for batch effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.